Cas no 688356-18-5 (2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one)

2-({4-[(3,5-Dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a synthetic quinazoline derivative with a unique molecular structure combining a 3,5-dimethoxyphenylamino group and a 4-fluorophenylsulfanyl moiety. This compound exhibits potential as a kinase inhibitor due to its quinazoline core, which is known for interacting with ATP-binding sites of various kinases. The presence of the 3,5-dimethoxyphenyl group enhances binding affinity, while the 4-fluorophenylsulfanyl substituent contributes to improved metabolic stability and membrane permeability. Its well-defined chemical structure makes it a valuable intermediate for further pharmacological development, particularly in targeted cancer therapies. The compound's synthetic accessibility and modifiable scaffold allow for structure-activity relationship studies to optimize potency and selectivity against specific kinase targets.
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one structure
688356-18-5 structure
Product Name:2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one
CAS No:688356-18-5
MF:C24H20FN3O3S
MW:449.497307777405
CID:5340445
Update Time:2025-07-02

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
    • 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-fluorophenyl)ethanone
    • 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one
    • 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}thio)-1-(4-fluorophenyl)ethanone
    • Inchi: 1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28)
    • InChI Key: JRFBUPKLUBNBNF-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC(=CC=1)F)=O)C1=NC2C=CC=CC=2C(=N1)NC1C=C(C=C(C=1)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 595
  • XLogP3: 5.7
  • Topological Polar Surface Area: 98.6

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one Pricemore >>

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F6548-4713-2mg
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